[Tris(methylsulfanyl)ethenyl]benzene
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Overview
Description
(TRIS-METHYLSULFANYL-VINYL)-BENZENE, also known by its chemical formula C11H14S3, is an organic compound characterized by the presence of three methylsulfanyl groups attached to a vinylbenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (TRIS-METHYLSULFANYL-VINYL)-BENZENE typically involves the reaction of vinylbenzene with methylsulfanyl reagents under controlled conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of (TRIS-METHYLSULFANYL-VINYL)-BENZENE may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(TRIS-METHYLSULFANYL-VINYL)-BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.
Substitution: The vinyl group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of (TRIS-METHYLSULFANYL-VINYL)-BENZENE, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, (TRIS-METHYLSULFANYL-VINYL)-BENZENE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, the compound’s derivatives are studied for their potential therapeutic properties. For example, sulfone derivatives have been investigated for their anticancer activities due to their ability to inhibit specific enzymes involved in cancer cell proliferation .
Industry
In the industrial sector, (TRIS-METHYLSULFANYL-VINYL)-BENZENE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of (TRIS-METHYLSULFANYL-VINYL)-BENZENE and its derivatives involves the interaction with specific molecular targets, such as enzymes or receptors. For instance, sulfone derivatives can covalently modify enzyme active sites, leading to irreversible inhibition. This mechanism is particularly useful in designing targeted therapies for diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (TRIS-METHYLSULFANYL-VINYL)-BENZENE include:
- (TRIS-METHYLSULFANYL-ETHYL)-BENZENE
- (TRIS-METHYLSULFANYL-PROPYL)-BENZENE
- (TRIS-METHYLSULFANYL-BUTYL)-BENZENE
Uniqueness
What sets (TRIS-METHYLSULFANYL-VINYL)-BENZENE apart from its analogs is the presence of the vinyl group, which provides additional reactivity and versatility in chemical synthesis. This unique feature allows for a broader range of chemical modifications and applications .
Properties
CAS No. |
22946-45-8 |
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Molecular Formula |
C11H14S3 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
1,2,2-tris(methylsulfanyl)ethenylbenzene |
InChI |
InChI=1S/C11H14S3/c1-12-10(11(13-2)14-3)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
HKVSKEYOVYWNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(SC)SC)C1=CC=CC=C1 |
Origin of Product |
United States |
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